1-(2-Azido-5-chlorobenzoyl)piperidin-2-one
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Overview
Description
1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is a synthetic organic compound with the molecular formula C12H11ClN4O2 It is characterized by the presence of an azido group (-N3) and a chlorobenzoyl group attached to a piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and piperidin-2-one as the primary starting materials.
Formation of Intermediate: The 2-chlorobenzoyl chloride reacts with piperidin-2-one in the presence of a base such as triethylamine to form an intermediate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-5-chlorobenzoyl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various azido derivatives.
Reduction: Amino derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-(2-Azido-5-chlorobenzoyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is primarily related to its azido group, which can undergo bioorthogonal reactions. These reactions are highly selective and can occur in the presence of various biological molecules without interfering with their normal functions. The azido group can react with alkynes or strained alkenes to form stable triazole linkages, enabling the labeling and tracking of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Azido-4-chlorobenzoyl)piperidin-2-one
- 1-(2-Azido-3-chlorobenzoyl)piperidin-2-one
- 1-(2-Azido-5-bromobenzoyl)piperidin-2-one
Uniqueness
1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is unique due to the specific positioning of the azido and chlorobenzoyl groups on the piperidin-2-one ring. This specific arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted applications in scientific research .
Properties
CAS No. |
797751-39-4 |
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Molecular Formula |
C12H11ClN4O2 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
1-(2-azido-5-chlorobenzoyl)piperidin-2-one |
InChI |
InChI=1S/C12H11ClN4O2/c13-8-4-5-10(15-16-14)9(7-8)12(19)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6H2 |
InChI Key |
DHEHYGPWKKKLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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